molecular formula C18H15ClN2O3 B2590989 N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 369602-87-9

N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2590989
CAS RN: 369602-87-9
M. Wt: 342.78
InChI Key: BCCMYOOPOBFBRI-UHFFFAOYSA-N
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Description

The compound “N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a complex organic molecule. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has a carboxamide group (-CONH2), a hydroxy group (-OH), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a carboxamide group, a hydroxy group, and a chlorophenyl group. The exact spatial arrangement of these groups would depend on the specific synthesis process .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the carboxamide group might be involved in reactions with acids or bases, and the chlorophenyl group might undergo reactions typical of aromatic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide and hydroxy groups might increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Agents

Compounds derived from quinazolinone and thiazolidinone, which share structural similarities with the given compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential as antimicrobial agents against various bacterial and fungal strains, indicating their significance in the development of new antimicrobial drugs (Desai et al., 2011). Similar research has been conducted on quinazolines as antimicrobial agents, further supporting the relevance of this chemical class in medicinal chemistry (Desai, Shihora, & Moradia, 2007).

Anticancer Agents

Quinolinone-3-carboxamide derivatives have been synthesized and evaluated for their anticancer properties. The structural confirmation through X-ray diffraction and their evaluation against cancer cell growth inhibition highlights the potential of such compounds in cancer therapy research (Matiadis et al., 2013).

Antiviral Agents

Research into N-aryl-2-vinyltetrahydro-4-oxoquinoline synthesis and its reactivity underscores the compound's versatility in generating quinolones and tetrahydro-4-oxoquinolines with potential antiviral activities. The exploration of different reaction pathways indicates a broad spectrum of possible biomedical applications (Guillou et al., 1998).

Synthesis and Reactivity Studies

The synthetic pathways and reactivity of quinoline-3-carboxamides, including those similar to the compound , are of significant interest. Studies involving the hydrolytic opening of the quinazoline ring and the regioselectivity of N-ethylation reactions provide insights into the chemical behavior and potential synthetic applications of these compounds (Shemchuk et al., 2010; Batalha et al., 2019).

Mechanism of Action

Target of Action

The primary targets of N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Similar compounds have been found to interact with various receptors

Mode of Action

The exact mode of action of N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide It’s known that similar compounds can influence mood, cognition, and behavior by regulating neurotransmitter levels, particularly dopamine and norepinephrine .

Biochemical Pathways

The biochemical pathways affected by N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Related compounds have been found to influence the synthesis of catecholamines

Result of Action

The molecular and cellular effects of N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Related compounds have been found to contribute to feelings of euphoria and alertness

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide It’s known that strategically incorporating chlorine into specific positions of biologically active molecules can notably enhance their inherent biological activity

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, studying its reactivity, and determining potential applications .

properties

IUPAC Name

N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-2-21-14-9-4-3-8-13(14)16(22)15(18(21)24)17(23)20-12-7-5-6-11(19)10-12/h3-10,22H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCMYOOPOBFBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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